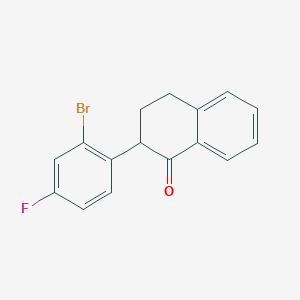
Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] is an organic compound with the molecular formula C14H14O2. It is a type of bisphenol, which is a class of chemical compounds with two hydroxyphenyl functionalities. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] can be synthesized through several methods. One common method involves the reaction of phenol with acetone in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where phenol and acetone are combined in the presence of an acid catalyst. The reaction mixture is then subjected to purification processes to isolate the desired product. The industrial production methods are designed to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Applications De Recherche Scientifique
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and resins.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-(1,2-ethanediyl)bis-
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
650601-20-0 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[2-(2-hydroxy-3-propan-2-ylphenyl)ethyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2/c1-13(2)17-9-5-7-15(19(17)21)11-12-16-8-6-10-18(14(3)4)20(16)22/h5-10,13-14,21-22H,11-12H2,1-4H3 |
Clé InChI |
GTOKDQVDYYGCGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1O)CCC2=C(C(=CC=C2)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


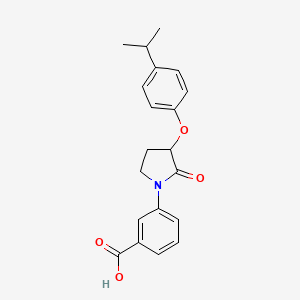
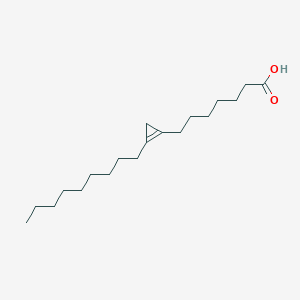
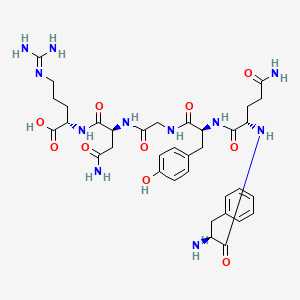
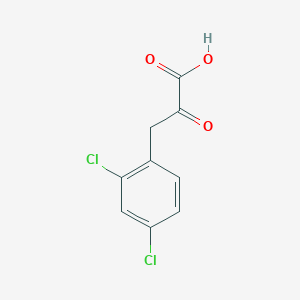
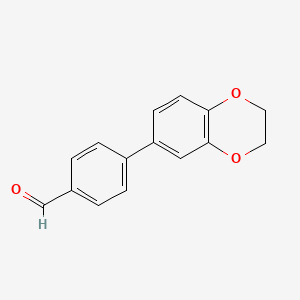
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
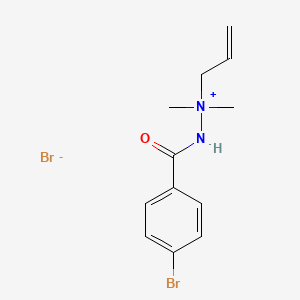


![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)
